molecular formula C6H4Br2N2O2 B165464 2,6-Dibromo-4-nitroaniline CAS No. 827-94-1

2,6-Dibromo-4-nitroaniline

Cat. No. B165464
Key on ui cas rn: 827-94-1
M. Wt: 295.92 g/mol
InChI Key: YMZIFDLWYUSZCC-UHFFFAOYSA-N
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Patent
US05707989

Procedure details

3.0 g of 2,6-dibromo-4-nitro-aniline are dissolved in 150 ml of ethanol, 150 ml of ethyl acetate and 30 ml of dimethylformamide and, after addition of 0.5 g of platinum-on-charcoal (5%), are hydrogenated in a Parr apparatus at room temperature under a hydrogen pressure of 1.5 bar for 1 hour. After cooling, the mixture is filtered, the solvent is distilled off in a rotary evaporator and the residue is purified by column chromatography.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([Br:12])[C:3]=1[NH2:4].C(OCC)(=O)C.CN(C)C=O>C(O)C.[Pt]>[NH2:4][C:3]1[C:2]([Br:1])=[CH:8][C:7]([NH2:9])=[CH:6][C:5]=1[Br:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are hydrogenated in a Parr apparatus at room temperature under a hydrogen
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1Br)N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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